Nefopam hydrochloride
Overview
Description
Nefopam hydrochloride is a non-opioid analgesic used for the treatment of moderate to severe pain, particularly post-surgical pain. It is known for its unique mechanism of action and minimal sedative effects, making it a valuable alternative to traditional opioid painkillers.
Mechanism of Action
Target of Action
Nefopam hydrochloride is a non-opioid analgesic primarily used for moderate to severe pain . It is known to inhibit the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system .
Mode of Action
Nefopam acts in the brain and spinal cord to relieve pain via novel mechanisms . It exerts its antinociceptive effects through triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission . This means that nefopam interrupts the pain messages being sent to the brain and also acts in the brain to stop pain messages from being felt .
Biochemical Pathways
It is known that nefopam’s analgesic effects involve multiple pathways including voltage-sensitive calcium and sodium channels and inhibition of serotonin and norepinephrine reuptake .
Pharmacokinetics
Nefopam has a low bioavailability . It is approximately 73% protein-bound across a plasma range of 7 to 226 ng/mL . The metabolism of nefopam is hepatic, by N-demethylation and via other routes . The elimination half-life of nefopam is between 3-8 hours, and its metabolite, desmethylnefopam, has a half-life of 10-15 hours . Nefopam is excreted in the urine (79.3%) and feces (13.4%) .
Result of Action
The result of nefopam’s action is the relief of moderate to severe pain . It is particularly effective for postoperative pain . Nefopam was found to be significantly more effective than aspirin as an analgesic in one clinical trial . It does have a greater incidence of side effects such as sweating, dizziness, and nausea, especially at higher doses .
Biochemical Analysis
Biochemical Properties
Nefopam hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is thought to act via multiple mechanisms including potent inhibition of serotonin–norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels . The detailed mechanism remains unclear .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It acts in the brain and spinal cord to relieve pain via novel mechanisms: antinociceptive effects from triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission . It may also enhance motor neuron excitability .
Molecular Mechanism
It does not bind to opiate receptors . Its analgesic action is thought to be due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following a 60mg oral dose in healthy subjects, peak blood concentrations of 29 to 67ng/ml occurred at about 2 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. When ‘higher’ dose ratios were compared, morphine and pethidine were usually more effective than this compound, possibly due to a ‘ceiling effect’ for analgesia which may occur with higher doses of this compound .
Metabolic Pathways
This compound is extensively metabolized in the liver, with less than 5% being excreted in the urine in unchanged form . The major metabolic pathway involves N-demethylation .
Transport and Distribution
This compound is distributed throughout the body with estimated volumes of distribution of 410 ± 115 L, 447 ± 98 L, and 535 ± 139 L . It is about 75% protein-bound .
Subcellular Localization
Given that it acts in the brain and spinal cord to relieve pain, it is likely that it is localized in the neurons within these regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nefopam hydrochloride can be synthesized through a multi-step process starting with o-benzoylbenzoic acid (BB acid). The synthesis involves acetylation, chlorination, amination, chlorination, reduction, hydrolysis, cyclization, and neutralization. Each step requires specific reagents and conditions to ensure the purity and yield of the final product.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring quality control throughout the production process.
Chemical Reactions Analysis
Types of Reactions: Nefopam hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final this compound compound.
Scientific Research Applications
Nefopam hydrochloride has several scientific research applications, including:
Chemistry: Used in the synthesis of analogues and derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on neurotransmitter reuptake and pain pathways.
Medicine: Applied in clinical trials for pain management, postoperative shivering prevention, and chronic pain treatment.
Industry: Utilized in the development of new analgesic formulations and combination therapies.
Comparison with Similar Compounds
Ketamine
Tramadol
Paracetamol
Properties
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23327-57-3 (hydrochloride) | |
Record name | Nefopam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048535 | |
Record name | Nefopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-70-0, 23327-57-3 | |
Record name | Nefopam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nefopam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nefopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nefopam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nefopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nefopam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEFOPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.